molecular formula C28H30N6O6 B047804 N-Anthraniloyl-alanyl-alanyl-phenylalanyl-4-nitroanilide CAS No. 115664-72-7

N-Anthraniloyl-alanyl-alanyl-phenylalanyl-4-nitroanilide

Cat. No. B047804
M. Wt: 546.6 g/mol
InChI Key: IVCMNEDRMAEVDD-XFAGBWLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Anthraniloyl-alanyl-alanyl-phenylalanyl-4-nitroanilide (also known as Glycyl-L-phenylalanyl-L-alanyl-L-phenylalanyl-4-nitroanilide) is a peptide substrate used in biochemical assays to test for the activity of proteases. This peptide substrate is widely used in scientific research, particularly in the field of enzymology, to study the mechanism of action of proteases and their inhibitors.

Mechanism Of Action

The mechanism of action of N-Anthraniloyl-alanyl-alanyl-phenylalanyl-4-nitroanilide involves the cleavage of the peptide bond between the phenylalanine and 4-nitroanilide groups by the protease. This cleavage results in the release of the 4-nitroaniline group, which can be detected by spectroscopic methods. The rate of cleavage of the peptide substrate is directly proportional to the activity of the protease.

Biochemical And Physiological Effects

N-Anthraniloyl-alanyl-alanyl-phenylalanyl-4-nitroanilide has no known biochemical or physiological effects on living organisms. This peptide substrate is used solely for in vitro biochemical assays.

Advantages And Limitations For Lab Experiments

The advantages of using N-Anthraniloyl-alanyl-alanyl-phenylalanyl-4-nitroanilide in lab experiments include its high sensitivity, specificity, and ease of use. The peptide substrate is readily available and relatively inexpensive, making it a popular choice for enzymatic assays. However, the limitations of using this peptide substrate include its susceptibility to interference from other compounds and its potential to be cleaved by non-specific proteases.

Future Directions

For the use of N-Anthraniloyl-alanyl-alanyl-phenylalanyl-4-nitroanilide in scientific research include the development of new protease inhibitors and the screening of potential drug candidates. In addition, the peptide substrate may be used in the development of new diagnostic assays for protease activity in biological samples. Furthermore, the use of N-Anthraniloyl-alanyl-alanyl-phenylalanyl-4-nitroanilide in combination with other substrates may enable the simultaneous measurement of multiple protease activities in a single assay.

Synthesis Methods

The synthesis of N-Anthraniloyl-alanyl-alanyl-phenylalanyl-4-nitroanilide involves the condensation of four amino acids: glycine, phenylalanine, alanine, and phenylalanine, with the 4-nitroanilide group. The synthesis can be achieved using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS is the most commonly used method for synthesizing this peptide substrate, which involves the sequential coupling of amino acids onto a solid support.

Scientific Research Applications

N-Anthraniloyl-alanyl-alanyl-phenylalanyl-4-nitroanilide is widely used in scientific research to study the activity of proteases, particularly serine proteases, and their inhibitors. This peptide substrate is commonly used in assays to measure the activity of trypsin, chymotrypsin, and elastase, among others. In addition, it is used in the development of new protease inhibitors and in the screening of potential drug candidates.

properties

CAS RN

115664-72-7

Product Name

N-Anthraniloyl-alanyl-alanyl-phenylalanyl-4-nitroanilide

Molecular Formula

C28H30N6O6

Molecular Weight

546.6 g/mol

IUPAC Name

2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-2-(4-nitroanilino)-3-phenylpropanoyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]benzamide

InChI

InChI=1S/C28H30N6O6/c1-17(31-27(37)22-10-6-7-11-23(22)29)25(35)30-18(2)26(36)33-28(38)24(16-19-8-4-3-5-9-19)32-20-12-14-21(15-13-20)34(39)40/h3-15,17-18,24,32H,16,29H2,1-2H3,(H,30,35)(H,31,37)(H,33,36,38)/t17-,18-,24-/m0/s1

InChI Key

IVCMNEDRMAEVDD-XFAGBWLFSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NC(=O)[C@H](CC1=CC=CC=C1)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3N

SMILES

CC(C(=O)NC(C)C(=O)NC(=O)C(CC1=CC=CC=C1)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(=O)C(CC1=CC=CC=C1)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3N

Other CAS RN

115664-72-7

synonyms

Ant-Ala-Ala-Phe-4NA
N-anthraniloyl-alanyl-alanyl-phenylalanyl-4-nitroanilide

Origin of Product

United States

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